molecular formula C6H5FIN B125566 2-Fluoro-4-iodo-3-picoline CAS No. 153034-80-1

2-Fluoro-4-iodo-3-picoline

Cat. No. B125566
M. Wt: 237.01 g/mol
InChI Key: XWSVFBVCHYQCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-4-iodo-3-picoline involves various strategies, including the use of lithium diisopropylamide (LDA) for the condensation of 2-fluoro-3-picoline and benzonitrile to form 2-phenyl-7-azaindole through Chichibabin cyclization . Another approach includes the metalation directed by the fluorine atom for iodination of the quinoline ring, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . Additionally, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodo-3-picoline and related compounds has been studied using various spectroscopic methods. For instance, the rotational spectrum of 2-fluoro-4-picoline has been investigated using pulsed jet Fourier transform microwave spectroscopy, revealing the quadrupole coupling effect of the 14N nucleus and the internal rotation of the CH3 group . X-ray crystallography has been employed to determine the crystal structures of related platinum(II) complexes with picolinate ligands , as well as the di(o-fluorobenzyl)tin bis(2-picolinate) and the tri(o-fluorobenzyl)tin 4-picolinate .

Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-4-iodo-3-picoline and its derivatives includes various reactions such as the reversible base-mediated dimerization of picolines , the fluorocyclization of N-allylcarboxamides to 2-oxazolines mediated by hypervalent iodine species , and the coupling reactions catalyzed by rhodium for the synthesis of fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodo-3-picoline derivatives have been explored in several studies. For example, the photophysical properties of blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been systematically investigated, revealing the influence of fluorine atoms and methyl groups on the emission properties . The electrochemical properties have also been studied, as seen in the electrochemical fluorocyclization of N-allylcarboxamides .

Case Studies

Several case studies highlight the application of 2-Fluoro-4-iodo-3-picoline derivatives. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides have been evaluated as NK-3 receptor ligands for medical imaging studies . Additionally, the synthesis and crystal structure of novel inhibitors of hepatitis B, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, have been reported, demonstrating in vitro nanomolar inhibitory activity against HBV .

Scientific Research Applications

Radiopharmaceutical Development

2-Fluoro-4-iodo-3-picoline has been explored for the development of radiopharmaceuticals, specifically as a precursor for labeling reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors are crucial for imaging studies in neurological disorders. Research indicates that while the iodo compound shows promise for in vivo investigation of MAO-B, the fluoro compound exhibits lower uptake in the brain, limiting its use in positron emission tomography (PET) studies. This difference is attributed to the compounds' varying lipophilicity and similar metabolic profiles (Bläuenstein et al., 1998).

Organic Synthesis and Cyclization Reactions

The compound has been utilized in organic synthesis, particularly in the formation of 2-phenyl-7-azaindole through Chichibabin cyclization. This process involves the condensation of 2-fluoro-3-picoline and benzonitrile, a complex reaction influenced by the formation of dimerized picoline and the addition reactions of lithium diisopropylamide (LDA) to benzonitrile. The synthesis demonstrates the reactivity of 2-fluoro-3-picoline in generating heterocyclic compounds, which are important in various chemical and pharmaceutical applications (Ma et al., 2008).

Reaction Mechanisms and Chemical Interactions

Studies on the reactions of fluoroalkanesulfonyl azides with pyridine derivatives, including 2-fluoro-3-picoline, have detailed the formation of N-fluoroalkanesulfonyl pyridinium imides. These findings contribute to the understanding of reaction mechanisms involving pyridine and its derivatives, shedding light on the synthesis of complex organofluorine compounds which have applications in materials science and pharmaceuticals (Xu & Zhu, 1999).

Phosphorescence and Sensing Applications

Research into phosphorescence has led to the synthesis of platinum(II) compounds with picolinate ligands, utilizing 2-fluoro-3-picoline derivatives. These complexes exhibit unique dual phosphorescence emissions and have been studied for their potential in fluoride sensing, illustrating the versatility of 2-fluoro-4-iodo-3-picoline in the development of advanced sensing materials and phosphorescent probes (Ko et al., 2013).

Spectroscopy and Molecular Structure Analysis

Investigations into the molecular structure and rotational spectrum of 2-fluoro-4-picoline have provided insights into its physical chemistry, such as quadrupole coupling effects and internal rotation barriers. This research is fundamental in understanding the molecular dynamics and spectroscopic properties of fluoro-substituted picolines, contributing to their application in molecular spectroscopy and structural biology (Gao et al., 2020).

properties

IUPAC Name

2-fluoro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVFBVCHYQCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472378
Record name 2-Fluoro-4-iodo-3-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodo-3-picoline

CAS RN

153034-80-1
Record name 2-Fluoro-4-iodo-3-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodo-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of LDA, freshly prepared from diisopropylamine (0.126 mL, 0.899 mmol) and n-BuLi (0.899 mmol), in THF (2 mL) at -78° C. is cannulated a solution of 2-fluoro-3-iodopyridine (200 mg, 0.897 mmol) in 0.4 mL of THF, and the mixture is stirred for 1 hour at -78° C. under nitrogen. Iodomethane (0.17 mL, 2.73 mmol) is added neat and the mixture is stirred for 30 min. at -78° C. The mixture is quenched with saturated sodium bicarbonate solution at -78° C. and then extracted with ether. Combined ether extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by radial plc (silica gel, hexanes) to give 154 mg (72%) of product as an off-white solid having amp of 90-91 ° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6M hexane solution, 53.8 mL) was added to a solution of diisopropylamine (8.71 g) in THF (200 mL) at −10 C. After being stirred at the same temperature under nitrogen atmosphere for 1 hour, a solution of 2-fluoro-3-iodopyridine (18.3 g) in THF (70 mL) was added to the reaction mixture at −78 C. The mixture was stirred at the same temperature under nitrogen atmosphere for 1 hour. A solution of iodomethane (12.8 g) in THF (30 mL) was added to the reaction mixture at −78 C. The mixture was stirred at the same temperature under nitrogen atmosphere for 2 hours. The mixture was quenched with aqueous saturated ammonium chloride solution at 0 C and extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was passed through NH-silica and concentrated in vacuo. The residue was purified by a silica gel column chromatography (hexane/ethyl acetate) to give the title compound (17.2 g).
Quantity
53.8 mL
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.